molecular formula C19H19N5O2 B14241394 2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B14241394
M. Wt: 349.4 g/mol
InChI Key: JXJHSFNWJWGDMJ-UHFFFAOYSA-N
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Description

2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a furan-2-ylmethylamine with a suitable quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits unique structural features that may contribute to its distinct biological activities. The presence of the furan-2-ylmethyl and N-propyl groups can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-amino-1-(furan-2-ylmethyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-2-9-21-19(25)15-16-18(23-14-8-4-3-7-13(14)22-16)24(17(15)20)11-12-6-5-10-26-12/h3-8,10H,2,9,11,20H2,1H3,(H,21,25)

InChI Key

JXJHSFNWJWGDMJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N

Origin of Product

United States

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